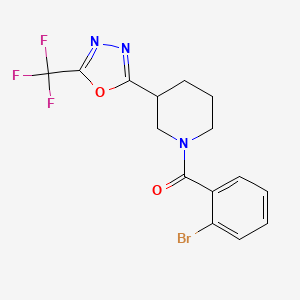
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13BrF3N3O2 and its molecular weight is 404.187. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
Research on compounds structurally related to (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone showcases a variety of synthesis and characterization techniques. For instance, Karthik et al. (2021) reported on the synthesis of a compound involving substitution reactions and characterized it using spectroscopic techniques and X-ray diffraction studies, highlighting the structural features and stability of the compound through thermal analysis and theoretical calculations (Karthik et al., 2021). Such studies are crucial for understanding the physical and chemical properties of novel compounds, including their thermal stability and molecular interactions.
Antimicrobial and Antiviral Activities
Another significant area of research focuses on the antimicrobial and antiviral properties of compounds with similar structural frameworks. Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with promising antimicrobial properties (Mallesha & Mohana, 2014). Furthermore, Sharma et al. (2009) explored the antimicrobial and antiviral potential of benzimidazole analogues, offering insights into their application against specific fungal strains and viruses (Sharma et al., 2009). These studies contribute to the ongoing search for new therapeutic agents with effective antimicrobial and antiviral capabilities.
Molecular Interactions and Crystal Packing
The investigation of molecular interactions and crystal packing provides further insights into the potential applications of such compounds. Sharma et al. (2019) conducted a detailed analysis of crystal packing in a series of derivatives, focusing on the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019). This research highlights the importance of understanding molecular interactions for the design and development of compounds with desired physical and chemical properties.
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-11-6-2-1-5-10(11)13(23)22-7-3-4-9(8-22)12-20-21-14(24-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUGSRZXHIFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558572.png)
![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
![Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2558576.png)
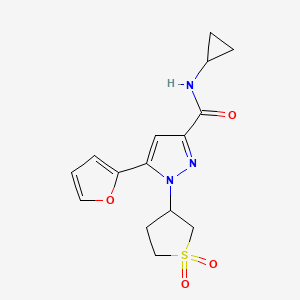
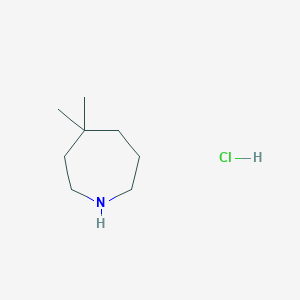
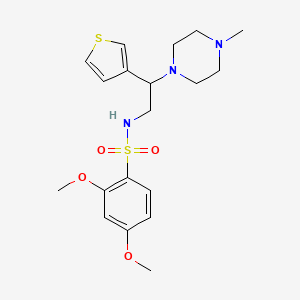
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
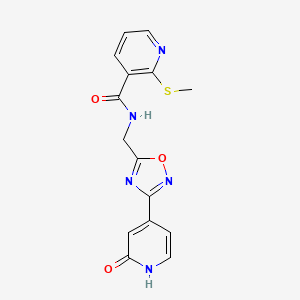

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)
![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)

![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)